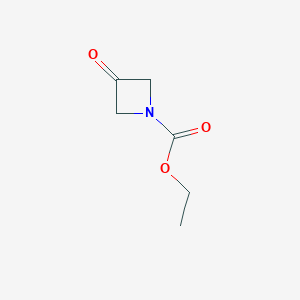

Ethyl 3-oxoazetidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-oxoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-2-10-6(9)7-3-5(8)4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIUSHWWSLISPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Basic Properties and Synthetic Utility of tert-Butyl 3-oxoazetidine-1-carboxylate

A Note on the Compound Identity: This technical guide focuses on tert-butyl 3-oxoazetidine-1-carboxylate (CAS No. 398489-26-4), as it is the predominantly studied and commercially significant derivative. While the initial topic mentioned the ethyl ester, the vast body of scientific literature and chemical supplier information points to the tert-butyl ester as the key intermediate in major pharmaceutical syntheses.

Introduction: The Significance of the 3-Oxoazetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its strained ring system imparts unique conformational constraints on molecules, making it a valuable design element for achieving high binding affinity and selectivity for biological targets. Among azetidine derivatives, those functionalized at the 3-position are of particular interest.

tert-Butyl 3-oxoazetidine-1-carboxylate has emerged as a cornerstone building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3] Its structure features a reactive ketone and a Boc-protected nitrogen, providing a versatile handle for a variety of chemical transformations.[2] This guide offers an in-depth exploration of its fundamental properties, synthesis, reactivity, and applications, with a focus on its pivotal role in the synthesis of the Janus kinase (JAK) inhibitor, Baricitinib.[1][2][4]

Physicochemical and Basic Properties

tert-Butyl 3-oxoazetidine-1-carboxylate is a white to off-white crystalline powder under standard conditions.[1][5] It is characterized by its moisture sensitivity and should be handled under an inert atmosphere.[5][6]

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 3-oxoazetidine-1-carboxylate | [7] |

| Synonyms | 1-Boc-3-azetidinone, N-Boc-3-azetidinone | [5][7][8][9] |

| CAS Number | 398489-26-4 | [5][7][8] |

| Molecular Formula | C₈H₁₃NO₃ | [5][7] |

| Molecular Weight | 171.19 g/mol | [5][7][8] |

| Melting Point | 47-52 °C | [1][5] |

| Boiling Point | 251.3 ± 33.0 °C (Predicted) | [1][5] |

| Density | 1.174 ± 0.06 g/cm³ (Predicted) | [1][5] |

| Solubility | Sparingly soluble in chloroform and slightly soluble in dichloromethane. | [5] |

| Appearance | White to off-white crystalline powder. | [1][5] |

Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

The most common and efficient synthesis of tert-butyl 3-oxoazetidine-1-carboxylate involves the oxidation of its corresponding alcohol precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate.[5] This precursor is typically prepared from 1-benzylazetidin-3-ol.[4] A green and industrially scalable oxidation method utilizes a TEMPO-catalyzed reaction with sodium hypochlorite (NaClO) as the oxidant.[4]

Diagram of the Synthetic Pathway

Caption: Synthetic route to tert-butyl 3-oxoazetidine-1-carboxylate.

Experimental Protocol: TEMPO-Mediated Oxidation

This protocol is adapted from a green synthesis methodology for an intermediate of Baricitinib.[4]

Materials:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate

-

Dichloromethane (CH₂Cl₂)

-

Potassium bromide (KBr) solution (9.1% aqueous)

-

TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl)

-

Potassium bicarbonate (KHCO₃)

-

Sodium hypochlorite (NaClO) solution (12% aqueous)

-

Sodium thiosulfate (Na₂S₂O₃) solution (15% aqueous)

-

Ethyl acetate

-

n-Heptane

Procedure:

-

Reaction Setup: Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane. Cool the solution to a temperature between -15 °C and 5 °C.

-

Catalyst Addition: Sequentially add the 9.1% potassium bromide solution and a catalytic amount of TEMPO (approx. 0.02 equivalents).

-

Oxidant Addition: Slowly add a pre-mixed aqueous solution of potassium bicarbonate and sodium hypochlorite. Maintain the temperature and stir for 30 minutes. The reaction progress can be monitored by TLC or LC-MS.

-

Quenching: Upon completion, quench the reaction by adding a 15% aqueous solution of sodium thiosulfate to neutralize the excess oxidant.

-

Work-up: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure. The residue can be further purified by crystallization from an ethyl acetate/n-heptane mixture.[4]

Rationale: This method is considered "green" because it uses a catalytic amount of the nitroxyl radical TEMPO, with inexpensive and environmentally benign sodium hypochlorite as the terminal oxidant. The reaction proceeds under mild conditions with high efficiency.

Reactivity and Synthetic Utility

The synthetic versatility of tert-butyl 3-oxoazetidine-1-carboxylate stems from its two primary reactive sites: the carbonyl group at the C3 position and the Boc-protected nitrogen.

-

Carbonyl Group: The ketone is susceptible to a wide range of nucleophilic additions and condensation reactions. A particularly important transformation is the Horner-Wadsworth-Emmons olefination, which is used to introduce a cyanomethylene group, a key structural feature of Baricitinib.[4]

-

Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is a stable protecting group that can be readily removed under acidic conditions to liberate the secondary amine, allowing for further functionalization at the nitrogen atom.

Diagram of a Key Transformation

Caption: Horner-Wadsworth-Emmons reaction of the title compound.

Experimental Protocol: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol is based on a reported procedure for the synthesis of a Baricitinib intermediate.[4]

Materials:

-

Diethyl (cyanomethyl)phosphonate

-

Potassium tert-butoxide solution in THF (1 M)

-

Tetrahydrofuran (THF)

-

tert-Butyl 3-oxoazetidine-1-carboxylate

-

Aqueous sodium chloride solution (12.5%)

-

Ethyl acetate

Procedure:

-

Ylide Formation: To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in THF, slowly add a 1 M solution of potassium tert-butoxide in THF at -5 °C under an inert atmosphere. Stir the mixture for 3 hours at this temperature.

-

Addition of Ketone: Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in THF to the reaction mixture, maintaining the temperature at -5 °C. Stir for an additional 2 hours.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Work-up: Quench the reaction with an aqueous solution of sodium chloride. Extract the aqueous phase multiple times with ethyl acetate.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[4]

Applications in Drug Discovery

The primary and most significant application of tert-butyl 3-oxoazetidine-1-carboxylate is as a pivotal intermediate in the synthesis of Baricitinib.[1][2][3][4] Baricitinib is an orally available inhibitor of Janus kinases JAK1 and JAK2, which are involved in inflammatory and autoimmune pathways.[2][4]

Beyond Baricitinib, this building block is utilized in the synthesis of a variety of other biologically active molecules, including:

-

Inhibitors of phosphoinositide 3-kinase (PI3K).[5]

-

Antagonists of the protease-activated receptor-1 (PAR-1).[5]

-

Novel antibacterial agents.[5]

Its utility in these diverse applications underscores the strategic importance of the 3-oxoazetidine scaffold in constructing molecules with tailored pharmacological profiles.[3]

Safety and Handling

tert-Butyl 3-oxoazetidine-1-carboxylate is classified as a hazardous substance.[6][7][10] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area or a fume hood.

GHS Hazard Statements:

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.[10]

-

Avoid breathing dust.[10]

-

Wash hands thoroughly after handling.[10]

-

Store in a well-ventilated place and keep the container tightly closed.[10]

-

The compound is moisture and air-sensitive and should be stored under an inert atmosphere at 2-8°C.[5][6]

Conclusion

tert-Butyl 3-oxoazetidine-1-carboxylate is a high-value chemical intermediate with a unique combination of stability and reactivity. Its role as a key building block in the synthesis of the blockbuster drug Baricitinib highlights its importance in the pharmaceutical industry. The well-established synthetic routes and predictable reactivity of its ketone and protected amine functionalities make it an indispensable tool for medicinal chemists and drug development professionals engaged in the design and synthesis of novel therapeutics.

References

-

3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC - NIH. Retrieved January 22, 2026, from [Link]

-

Access to 2-Oxoazetidine-3-carboxylic Acids Derivatives via Thermal Microwave-Assisted Wolff Rearrangement of 3-Diazotetramic Ac. (n.d.). Beilstein Archives. Retrieved January 22, 2026, from [Link]

-

Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 22, 2026, from [Link]

-

The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 22, 2026, from [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. Retrieved January 22, 2026, from [Link]

-

The Strategic Importance of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in API Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 22, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Boc-3-azetidinone 97 398489-26-4 [sigmaaldrich.com]

- 9. 398489-26-4|tert-Butyl 3-oxoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 10. echemi.com [echemi.com]

The Azetidinone Core: A Technical Guide to N-Alkoxycarbonyl-3-oxoazetidines for Advanced Drug Discovery

Introduction: The Strategic Value of Strained Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological properties is relentless. Small, strained ring systems have emerged as particularly valuable motifs, offering three-dimensional diversity that can enhance potency, selectivity, and pharmacokinetic profiles. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, represents a critical structural unit found in numerous bioactive molecules.[1] Its inherent ring strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, endows it with a unique combination of stability for handling and tunable reactivity for synthetic elaboration.[1]

This guide focuses on a pivotal class of azetidine derivatives: N-alkoxycarbonyl-3-oxoazetidines . The presence of the ketone at the 3-position transforms the azetidine scaffold into a versatile electrophilic hub, while the N-alkoxycarbonyl protecting group, such as an ethoxycarbonyl or tert-butoxycarbonyl (Boc) group, modulates reactivity and solubility. These compounds are not merely chemical curiosities; they are high-value intermediates in the synthesis of complex pharmaceutical agents, including inhibitors of Janus kinase (JAK), HCV protease, and phosphoinositide 3-kinase (PI3K).[2]

Due to its widespread use and extensive documentation, this guide will use tert-Butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone) as the primary exemplar for discussing synthesis, analysis, and reactivity. The principles and protocols detailed are directly translatable to its analogues, including the titular Ethyl 3-oxoazetidine-1-carboxylate . Key differences pertaining to the ethyl analogue will be highlighted to provide a comprehensive operational understanding for researchers.

I. Molecular Structure and Physicochemical Properties

The core structure consists of a four-membered azetidine ring functionalized with a carbonyl group at the C3 position and an alkoxycarbonyl group attached to the nitrogen atom. This arrangement creates a molecule with distinct electronic and steric features that dictate its chemical behavior.

Structural Analysis: The Tale of Two Esters

The choice between the ethyl and the more common tert-butyl (Boc) protecting group is a critical experimental decision driven by downstream synthetic requirements, particularly the conditions needed for deprotection.

-

This compound: The ethyl ester is a robust protecting group, typically requiring harsh conditions like saponification (strong base) or acidic hydrolysis for removal. This stability can be advantageous in multi-step syntheses where the azetidine nitrogen must remain protected through various transformations.

-

tert-Butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone): The Boc group is prized for its lability under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which allows for orthogonal deprotection strategies in the presence of other sensitive functional groups. This is a primary reason for its prevalence in contemporary drug discovery programs.

A summary of key physicochemical properties for the well-characterized 1-Boc-3-azetidinone is provided below. The properties of the ethyl analogue are expected to be similar, with minor variations in molecular weight, melting point, and solubility.

| Property | Value (for tert-Butyl 3-oxoazetidine-1-carboxylate) | Reference |

| CAS Number | 398489-26-4 | [2][3][4][5] |

| Molecular Formula | C₈H₁₃NO₃ | [2][3] |

| Molecular Weight | 171.19 g/mol | [2][4] |

| Appearance | White to light brown crystalline powder | [2] |

| Melting Point | 47-51 °C | [2] |

| Solubility | Sparingly soluble in Chloroform, slightly in Dichloromethane | [2] |

| Storage Conditions | 2-8°C, under inert atmosphere | [2] |

II. Synthesis Pathway: From Alcohol to Ketone

The most reliable and scalable synthesis of N-alkoxycarbonyl-3-oxoazetidines involves the oxidation of the corresponding 3-hydroxyazetidine precursor. This precursor is itself typically prepared via a multi-step sequence, which underscores the importance of optimizing each transformation to ensure a high overall yield of the valuable keto-azetidine intermediate.

The general, field-proven workflow is a two-stage process: 1) Protection of the azetidin-3-ol nitrogen and 2) Oxidation of the secondary alcohol to the ketone.

Caption: General synthetic workflow for N-Boc-3-oxoazetidinone.

Experimental Protocol: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

This protocol is adapted from established industrial and academic syntheses and represents a robust method for obtaining the target compound.[2] The causality for reagent choice is rooted in efficiency, safety, and scalability.

Part A: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

-

Reaction Setup: To a solution of azetidin-3-ol hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (NaHCO₃, ~2.2 equivalents).

-

Scientist's Insight: The biphasic system facilitates the reaction of both the water-soluble salt and the organic-soluble Boc-anhydride. NaHCO₃ is a mild base, sufficient to neutralize the hydrochloride salt and the acid byproduct of the reaction without promoting side reactions.

-

-

Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, ~0.95 equivalents) to the stirred suspension. The reaction is typically stirred at room temperature for 15-24 hours.

-

Work-up & Isolation: Concentrate the reaction mixture in vacuo to remove the dioxane. Extract the remaining aqueous portion with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed sequentially with dilute acid (e.g., 5% HCl), water, and brine.

-

Scientist's Insight: The acidic wash removes any unreacted starting material or basic impurities. The brine wash helps to remove residual water from the organic phase.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl 3-hydroxyazetidine-1-carboxylate, often as an oil that can be used directly in the next step.

Part B: Oxidation to tert-Butyl 3-oxoazetidine-1-carboxylate

-

Reaction Setup: Dissolve the crude tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane (CH₂Cl₂). Cool the solution to approximately -15 to 0 °C in an ice-salt or dry ice/acetone bath.

-

Catalytic Oxidation: Add an aqueous solution of potassium bromide (KBr, ~0.1 equivalents) and TEMPO (2,2,6,6-tetramethylpiperidinyloxyl, ~0.02 equivalents).

-

Scientist's Insight: This is a TEMPO-catalyzed oxidation, a mild and highly selective method for converting primary and secondary alcohols to aldehydes and ketones, respectively. TEMPO is the catalyst, and NaOCl is the stoichiometric oxidant that regenerates the active oxoammonium species.

-

-

Oxidant Addition: Slowly add a pre-mixed aqueous solution of sodium hypochlorite (NaOCl, ~1.2 equivalents) and potassium bicarbonate (KHCO₃). Maintain the temperature below 5 °C during the addition. Stir vigorously for 30-60 minutes.

-

Quenching & Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess oxidant. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by crystallization (e.g., from an ethyl acetate/n-heptane mixture) to yield the final product as a white to off-white solid.[6]

III. Comprehensive Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized intermediate. A multi-technique approach provides a self-validating system of analysis.

Caption: A multi-technique workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The high symmetry of the azetidine ring in these compounds leads to simple, yet highly informative, spectra.

-

¹H NMR Analysis (Expected for this compound):

-

Azetidine Protons (CH₂): A singlet at approximately δ 4.6-4.8 ppm . The two CH₂ groups adjacent to the nitrogen and the ketone are chemically equivalent due to rapid ring puckering and symmetry, resulting in a single peak integrating to 4 protons.

-

Ethyl Group (CH₂): A quartet at approximately δ 4.1-4.3 ppm . This signal arises from the two methylene protons of the ethyl group, split by the three adjacent methyl protons.

-

Ethyl Group (CH₃): A triplet at approximately δ 1.2-1.4 ppm . This signal corresponds to the three methyl protons, split by the two adjacent methylene protons.

For Comparison (¹H NMR of 1-Boc-3-azetidinone): The spectrum shows a sharp singlet for the nine equivalent protons of the tert-butyl group at ~δ 1.45 ppm and a singlet for the four equivalent azetidine protons at ~δ 4.65 ppm.[6] This comparison is crucial for confirming the successful incorporation of the desired alkoxycarbonyl group.

-

-

¹³C NMR Analysis (Expected for this compound):

-

Ketone Carbonyl (C=O): A peak in the downfield region, typically δ 200-210 ppm . This is highly characteristic of a ketone within a strained ring.

-

Carbamate Carbonyl (N-C=O): A peak around δ 155-160 ppm .

-

Azetidine Carbons (C2, C4): A single peak around δ 65-70 ppm , representing the two equivalent methylene carbons of the ring.

-

Ethyl Group (O-CH₂): A peak around δ 61-63 ppm .

-

Ethyl Group (CH₃): A peak in the upfield region, around δ 14-15 ppm .

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is dominated by two strong carbonyl stretching absorptions.

-

Ketone C=O Stretch: A strong, sharp absorption band around 1750-1780 cm⁻¹ . The high frequency is characteristic of a carbonyl group within a strained four-membered ring.

-

Carbamate C=O Stretch: A strong absorption band around 1690-1710 cm⁻¹ .

The presence of these two distinct carbonyl peaks is a definitive diagnostic feature for the successful synthesis of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides unequivocal confirmation of the molecular weight and can offer fragmentation data to support the proposed structure.

-

Expected Molecular Ion Peak (for this compound):

-

Formula: C₇H₁₁NO₃

-

Exact Mass: 157.07 Da

-

In high-resolution mass spectrometry (HRMS), observing a peak corresponding to [M+H]⁺ at m/z 158.0757 or [M+Na]⁺ at m/z 180.0577 would provide strong evidence for the compound's identity.

-

IV. Reactivity and Applications in Drug Development

The synthetic utility of N-alkoxycarbonyl-3-oxoazetidines stems from the reactivity of the C3 ketone. This position serves as an electrophilic handle for introducing a wide array of substituents via nucleophilic additions and subsequent transformations.

A common and powerful application is the Wittig or Horner-Wadsworth-Emmons (HWE) reaction , which converts the ketone into an exocyclic double bond. This is a key step in the synthesis of the JAK inhibitor Baricitinib.[6]

Protocol Example: HWE Reaction for Baricitinib Intermediate Synthesis

-

Reagent Preparation: To a solution of a phosphonate reagent, such as diethyl (cyanomethyl)phosphonate (1.2 equivalents), in an anhydrous aprotic solvent like THF, slowly add a strong base (e.g., potassium tert-butoxide, 1.1 equivalents) at a low temperature (-5 °C to 0 °C). Stir for 1-3 hours to generate the phosphonate ylide.

-

Scientist's Insight: The strong base is required to deprotonate the phosphonate, forming the nucleophilic carbanion. The low temperature controls the reaction and prevents side reactions. Anhydrous conditions are critical as the ylide is moisture-sensitive.

-

-

Addition of Azetidinone: Slowly add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in THF to the ylide solution, maintaining the low temperature.

-

Reaction Progression: After the addition, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium chloride. Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified via silica gel column chromatography to yield the desired substituted azetidine.[6]

This transformation provides a functionalized scaffold that can be further elaborated, demonstrating the pivotal role of the 3-oxoazetidine core in building molecular complexity for advanced drug candidates.

V. Conclusion and Future Outlook

N-alkoxycarbonyl-3-oxoazetidines, exemplified by the widely used tert-butyl analogue and its ethyl counterpart, are indispensable tools in the arsenal of the modern medicinal chemist. Their synthesis, while requiring careful execution, is well-established, and their analytical profiles are distinct and readily characterizable. The true value of these strained ketones lies in their predictable and versatile reactivity, which allows for the strategic introduction of diverse functional groups necessary for tuning the biological activity of drug candidates. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of these powerful azetidine building blocks will undoubtedly play a central role in the discovery and development of the next generation of medicines.

References

-

Pharmaffiliates. (n.d.). 1-Boc-3-azetidinone. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester. Retrieved January 22, 2026, from [Link]

-

Oakwood Chemical. (n.d.). N-Boc-3-oxoazetidine. Retrieved January 22, 2026, from [Link]

- Rice, K. D., et al. (2011). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)

-

Foley, D. J., & Davies, H. M. L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5093-5134. [Link]

-

Zhang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15729. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 3. tert-Butyl 3-oxoazetidine-1-carboxylate | CAS:398489-26-4 | Atomaxchem [en.atomaxchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

The Azetidinone Core: A Technical Guide to Ethyl 3-oxoazetidine-1-carboxylate for the Modern Researcher

In the landscape of contemporary drug discovery and synthetic chemistry, the demand for novel scaffolds that impart favorable physicochemical properties and unique three-dimensional structures is incessant. Among these, strained four-membered heterocycles, particularly azetidines, have garnered significant attention. This guide provides an in-depth technical overview of Ethyl 3-oxoazetidine-1-carboxylate, a versatile building block whose utility is underscored by the broader, well-documented applications of its class. While detailed literature specifically for the ethyl ester is consolidated here, we will draw upon the extensive research on its close analog, tert-butyl 3-oxoazetidine-1-carboxylate, to provide a comprehensive understanding of the synthesis, reactivity, and application of this pivotal chemical entity.

Compound Identification and Nomenclature

The foundational step in any rigorous scientific endeavor is the precise identification of the materials in use. This compound is a specific member of the N-alkoxycarbonyl-3-azetidinone family, a class of compounds prized for their utility as synthetic intermediates.

CAS Number : 105258-88-6[1]

Molecular Formula : C₆H₉NO₃[1]

Molecular Weight : 143.14 g/mol [1]

IUPAC Name : this compound

Synonyms : 1-Ethoxycarbonyl-3-azetidinone, N-(Ethoxycarbonyl)-3-oxoazetidine

The structural architecture of this molecule, featuring a strained four-membered ring with a ketone at the 3-position and an ethyl carbamate protecting group on the nitrogen, dictates its chemical behavior and renders it a valuable precursor for more complex molecular designs.[1]

| Property | Value | Source |

| CAS Number | 105258-88-6 | Benchchem[1] |

| Molecular Formula | C₆H₉NO₃ | Benchchem[1] |

| Molecular Weight | 143.14 g/mol | Benchchem[1] |

| IUPAC Name | This compound | N/A |

Synthesis of the 3-Oxoazetidine Core: A Methodological Deep Dive

The synthesis of N-protected 3-oxoazetidines is a critical process, enabling access to this key building block. While various synthetic routes exist, a common and reliable strategy involves the oxidation of the corresponding 3-hydroxyazetidine precursor. The choice of the N-protecting group (e.g., tert-butoxycarbonyl (Boc) or ethoxycarbonyl) is a key consideration, influencing solubility, stability, and deprotection conditions. The tert-butyl analogue, 1-Boc-3-azetidinone, is more extensively documented, and its synthesis provides a robust, field-proven template.

A prevalent method involves a two-step process starting from a readily available precursor like 3-hydroxyazetidine, which is first protected at the nitrogen and then oxidized.

Diagrammatic Overview of Synthesis

Sources

Spectroscopic Characterization of Ethyl 3-oxoazetidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxoazetidine-1-carboxylate is a strained, four-membered heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid azetidine core serves as a valuable scaffold for the synthesis of novel therapeutic agents, offering a unique three-dimensional chemical space. The presence of a ketone and a carbamate functional group provides versatile handles for chemical modification, making it a key building block in the development of enzyme inhibitors, receptor modulators, and other biologically active molecules.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives in complex synthetic pathways.

Molecular Structure and Key Features

The structure of this compound is characterized by a central, four-membered azetidine ring containing a nitrogen atom and a ketone at the 3-position. The nitrogen atom is protected by an ethoxycarbonyl group. This arrangement of functional groups dictates the molecule's reactivity and its distinct spectroscopic properties.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of experimental spectra for the ethyl ester, the following interpretation is based on a combination of data from its close analog, tert-butyl 3-oxoazetidine-1-carboxylate, and predicted values for the ethyl group.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the protons of the azetidine ring and the ethyl carbamate group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.30 | s | 4H | CH₂ (azetidine ring) |

| ~4.15 | q | 2H | O-CH₂ (ethyl group) |

| ~1.25 | t | 3H | CH₃ (ethyl group) |

Interpretation:

-

The two methylene groups of the azetidine ring (at positions 2 and 4) are chemically equivalent due to rapid conformational averaging, resulting in a single sharp singlet at approximately 4.30 ppm. The downfield shift is attributed to the deshielding effect of the adjacent nitrogen and carbonyl groups.

-

The ethyl group of the carbamate moiety gives rise to a quartet at around 4.15 ppm for the methylene protons, coupled to the methyl protons.

-

The methyl protons of the ethyl group appear as a triplet at approximately 1.25 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~205 | C=O (ketone) |

| ~156 | C=O (carbamate) |

| ~62 | O-CH₂ (ethyl group) |

| ~58 | CH₂ (azetidine ring) |

| ~14 | CH₃ (ethyl group) |

Interpretation:

-

The carbonyl carbon of the ketone is the most deshielded, appearing at a characteristic downfield shift of around 205 ppm.

-

The carbamate carbonyl carbon is observed at approximately 156 ppm.

-

The methylene carbons of the azetidine ring are expected to be equivalent and appear around 58 ppm.

-

The carbons of the ethyl group are found in the upfield region of the spectrum, with the methylene carbon attached to the oxygen appearing at about 62 ppm and the terminal methyl carbon at around 14 ppm.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 | Strong | C=O stretch (ketone in a strained ring) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1400 | Medium | C-N stretch |

| ~1230 | Strong | C-O stretch (ester) |

| ~2980 | Medium | C-H stretch (aliphatic) |

Interpretation:

-

The most prominent feature in the IR spectrum is the strong absorption band at approximately 1780 cm⁻¹, which is characteristic of a carbonyl group within a strained four-membered ring.

-

The carbonyl stretching vibration of the ethyl carbamate group is expected to appear around 1700 cm⁻¹.

-

The C-N stretching of the azetidine ring and the C-O stretching of the ester group will give rise to absorptions in the fingerprint region, around 1400 cm⁻¹ and 1230 cm⁻¹, respectively.

-

The C-H stretching of the methylene and methyl groups will be observed around 2980 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR Method):

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) for this compound (C₆H₉NO₃) would be observed at m/z = 143.0582.

Figure 2. Proposed mass fragmentation pathway for this compound.

Interpretation of Fragmentation:

-

Loss of ethylene oxide: A common fragmentation pathway for β-keto esters can involve the loss of a neutral molecule of ethylene oxide (C₂H₄O), leading to a fragment ion at m/z = 99.

-

Loss of the azetidinone radical: Cleavage of the ester bond can result in the formation of an ethoxy radical and a fragment ion corresponding to the azetidinone ring at m/z = 99.

-

Formation of the ethoxy cation: Alternatively, cleavage can lead to the formation of an ethoxy cation at m/z = 45.

-

Decarbonylation: The fragment at m/z = 99 could further lose a molecule of carbon monoxide (CO) to give a fragment at m/z = 70.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion using a syringe pump.

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 50-500).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and intense signal for the molecular ion.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous determination of its chemical structure. While experimental data for this specific ethyl ester is not widely published, the analysis of its closely related tert-butyl analog, supplemented with predicted data, offers a reliable and scientifically sound basis for researchers in the field of drug discovery and organic synthesis. Careful application of the described methodologies will ensure the accurate characterization of this important synthetic building block.

References

-

PubChem. tert-Butyl 3-oxoazetidine-1-carboxylate. [Link]

Stability and storage conditions for Ethyl 3-oxoazetidine-1-carboxylate

An In-Depth Technical Guide to the Stability and Storage of Ethyl 3-oxoazetidine-1-carboxylate

Introduction

This compound is a crucial heterocyclic building block in modern medicinal chemistry and drug development. Its strained four-membered ring system, containing both a ketone and a carbamate-protected nitrogen, offers a unique conformational rigidity and a versatile scaffold for synthesizing complex pharmaceutical intermediates. Similar to its widely used analogue, tert-butyl 3-oxoazetidine-1-carboxylate, this compound is instrumental in constructing novel active pharmaceutical ingredients (APIs), including kinase inhibitors and other targeted therapeutics.[1]

However, the very features that make this molecule synthetically valuable—the strained β-lactam core and reactive carbonyl groups—also render it susceptible to degradation. A comprehensive understanding of its stability profile is not merely an academic exercise; it is a critical prerequisite for ensuring the integrity, reproducibility, and safety of the entire drug development pipeline, from synthesis and storage to formulation.

This guide provides an in-depth analysis of the factors governing the stability of this compound. We will explore its core physicochemical properties, detail field-proven storage and handling protocols, elucidate potential degradation pathways, and provide a comprehensive, self-validating experimental workflow to empower researchers to assess its stability with confidence.

Core Stability Profile and Physicochemical Properties

This compound is typically supplied as a white to off-white crystalline solid. Its stability is governed by several key factors, primarily its sensitivity to atmospheric conditions and chemical incompatibilities. The information derived from its close analogue, tert-butyl 3-oxoazetidine-1-carboxylate, is highly instructive and directly applicable.[2] The compound is stable under recommended storage conditions, but is sensitive to both air and moisture.[2]

Key incompatibilities include strong oxidizing agents, strong acids, and strong bases.[2][3] Exposure to these substances can lead to rapid and irreversible degradation. Furthermore, upon decomposition, the compound can release hazardous products such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2][3]

Table 1: Summary of Physicochemical Properties and Stability Liabilities

| Property | Value / Observation | Causality and Impact on Stability |

| Physical State | White to off-white crystalline powder. | High surface area of powders can increase susceptibility to atmospheric moisture and oxygen. Proper sealing is critical. |

| Moisture Sensitivity | High.[2] | Moisture can initiate hydrolysis of both the ethyl ester and, more critically, the strained β-lactam ring. |

| Air Sensitivity | Moderate.[2] | While less reactive than moisture, prolonged exposure to atmospheric oxygen, especially in the presence of light or impurities, can lead to oxidative degradation. |

| Thermal Stability | Stable at recommended storage temperatures. Avoid excess heat.[2] | Elevated temperatures accelerate all degradation pathways, particularly hydrolysis and potential polymerization or rearrangement reactions. |

| Chemical Incompatibility | Strong Acids, Strong Bases, Strong Oxidizing Agents.[2][3] | Acids/Bases: Catalyze the hydrolysis of the ester and the β-lactam ring. Oxidizers: Can react with the amine functionality and potentially the α-carbon to the ketone. |

| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).[2][3] | Formed under thermal stress or combustion, indicating breakdown of the core molecular structure. |

Recommended Storage and Handling Protocols

Given the compound's sensitivities, adherence to strict storage and handling protocols is paramount to preserving its purity and integrity.

Long-Term and Short-Term Storage

The primary objective is to create an environment that is cold, dry, and inert.

-

Optimal Temperature: For long-term storage (months to years), a temperature of -20°C is recommended.[4] For routine short-term use (weeks), storage at 2°C to 8°C in a laboratory refrigerator is acceptable.[1] This minimizes the kinetic rate of potential degradation reactions.

-

Atmosphere: The compound must be stored under an inert atmosphere . After each use, the container should be backfilled with a dry, inert gas such as argon or nitrogen before sealing. This displaces moisture and oxygen, which are the primary initiators of degradation.

-

Container: Use a tightly sealed, high-integrity container. Amber glass vials with PTFE-lined caps are ideal as they protect from light and provide an excellent seal against atmospheric intrusion.

Handling Procedures: The Beta-Lactam Consideration

From a safety and cross-contamination perspective, it is critical to recognize that the azetidinone core is a β-lactam . Beta-lactam compounds are a well-known class of sensitizing agents that can cause severe allergic reactions in susceptible individuals.[5] Therefore, handling procedures must be designed to prevent both operator exposure and cross-contamination of other materials and work areas.

-

Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and safety glasses with side shields.[3]

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2] If weighing, do so with care and clean all surfaces meticulously afterward.

-

Dedicated Equipment: Whenever possible, use dedicated spatulas, weigh boats, and glassware for handling β-lactam compounds. If not possible, a validated and rigorous cleaning procedure must be in place.

-

Waste Disposal: All waste, including contaminated PPE and disposable equipment, should be collected in a sealed, labeled container and disposed of according to institutional and local environmental regulations for chemical waste.[2]

Potential Degradation Pathways

Understanding the likely mechanisms of degradation is key to designing effective stability studies and interpreting their results. For this compound, the two most probable degradation pathways are hydrolysis of the ethyl ester and hydrolysis of the strained β-lactam ring.

-

Ester Hydrolysis: This reaction can be catalyzed by both acid and base. It results in the formation of the corresponding carboxylic acid and ethanol. While this alters the molecule, the core azetidinone ring remains intact.

-

β-Lactam Ring Cleavage: This is the more critical degradation pathway as it destroys the core scaffold. The four-membered ring is highly strained, making the amide bond within it susceptible to nucleophilic attack, particularly by hydroxide ions (alkaline hydrolysis).[6][7] This reaction is effectively irreversible and leads to the formation of a β-amino acid derivative, which will have completely different chemical and biological properties.

Experimental Design for Stability Assessment

A robust stability study is a self-validating system. It must be designed to not only quantify the parent compound but also to detect and resolve any degradation products that may form. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this assessment.[8][9][10]

Protocol: Forced Degradation (Stress Testing)

The purpose of stress testing is to identify likely degradation products and to demonstrate the specificity of the analytical method. A stock solution of this compound (e.g., 1 mg/mL in acetonitrile) should be prepared and subjected to the following conditions.[8][9]

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.

-

Incubate at 60°C for 4-8 hours.

-

Cool to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

-

Dilute with mobile phase to the target concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.

-

Incubate at room temperature for 1-2 hours (β-lactams are often highly base-labile).

-

Neutralize with an equivalent amount of 0.1 N HCl.

-

Dilute with mobile phase to the target concentration.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Incubate at room temperature for 8-12 hours, protected from light.

-

Dilute with mobile phase to the target concentration.

-

-

Thermal Degradation:

-

Place the solid compound in a vial in an oven at 80°C for 24 hours.

-

Also, place a sealed vial of the stock solution in an oven at 60°C for 24 hours.

-

Prepare/dilute samples to the target concentration for analysis.

-

-

Photolytic Degradation (ICH Q1B):

-

Expose the solid compound and the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze the samples against a control sample protected from light.

-

Protocol: Stability-Indicating HPLC Method

This method is designed to be a starting point and must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

-

Instrument: HPLC with UV/Photodiode Array (PDA) Detector.

-

Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm (or as determined by UV scan of the parent compound).

-

Injection Volume: 10 µL.

-

Rationale: A gradient method is chosen to ensure that any degradation products, which are likely to be more polar (e.g., the ring-opened acid) or less polar, are well-resolved from the parent peak. The PDA detector is crucial for assessing peak purity and identifying the emergence of new chromophores.

Conclusion

This compound is a molecule of significant synthetic potential, but its utility is directly tied to its chemical integrity. Its stability is challenged by its inherent ring strain and sensitivity to common laboratory conditions, namely moisture, heat, and non-neutral pH. By implementing rigorous storage protocols—specifically, storage at or below 2-8°C under a dry, inert atmosphere—and employing careful handling techniques appropriate for a β-lactam compound, researchers can effectively preserve its quality.

The provided experimental framework for stability assessment offers a robust system for characterizing the degradation profile of this key intermediate. A well-executed stability study not only safeguards the immediate quality of the material but also provides invaluable insights that inform downstream process development, formulation strategies, and ultimately, the successful advancement of new therapeutic candidates.

References

- CymitQuimica. (2024). Safety Data Sheet: tert-Butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate.

- Thermo Fisher Scientific. (2011). SAFETY DATA SHEET: tert-Butyl 3-oxoazetidine-1-carboxylate.

- Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester.

- Ubiobio. (n.d.). MSDS UBP131 Boc-L-Azetidine-2-carboxylic acid.pdf.

- Pi Chemicals. (n.d.). Material Safety Data Sheet: 1-Boc-3-oxoazetidine.

- ECHEMI. (n.d.). tert-Butyl 3-oxoazetidine-1-carboxylate SDS, 398489-26-4 Safety Data Sheets.

- ChemicalBook. (2025). 1-Boc-3-azetidinone | 398489-26-4.

- PubChem. (n.d.). 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester.

-

Benvenuto, M., et al. (n.d.). The Mechanisms of Catalysis by Metallo β-Lactamases. PMC - NIH. Retrieved from [Link]

- MedchemExpress. (n.d.). tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone).

- Impactfactor. (2023). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplasti.

-

Hapeshi, A., & Achilleos, M. (2023). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. Retrieved from [Link]

- Journal of Drug Delivery and Therapeutics. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Retrieved from Journal of Drug Delivery and Therapeutics website.

-

PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Retrieved from [Link]

-

PubMed. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Retrieved from [Link]

- ResearchGate. (n.d.). Possible mechanism of β‐lactam ring hydrolysis by subclass B1....

- Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines.

- ResearchGate. (2025). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF RANITIDINE IN BULK AND PHARMACEUTICAL DOSAGE FORM.

- Khan Academy. (n.d.). Beta-lactam antibiotics.

- Der Pharma Chemica. (n.d.). A stability indicating RP-HPLC method development for determination of ezetimibe in tablet dosage form.

-

National Center for Biotechnology Information. (n.d.). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Retrieved from [Link]

- ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.

Sources

- 1. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. peptide.com [peptide.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Khan Academy [khanacademy.org]

- 8. impactfactor.org [impactfactor.org]

- 9. nveo.org [nveo.org]

- 10. derpharmachemica.com [derpharmachemica.com]

The Synthetic Chemist's Guide to Ethyl 3-Oxoazetidine-1-carboxylate: A Profile of Reactivity and Mechanism

Introduction: The Allure of a Strained Scaffold

Ethyl 3-oxoazetidine-1-carboxylate is a fascinating and synthetically valuable building block that has garnered significant attention in the fields of medicinal chemistry and drug development. As a four-membered nitrogen-containing heterocycle, its inherent ring strain, approximately 25.4 kcal/mol, is the wellspring of its unique reactivity, positioning it as a versatile intermediate for the construction of complex molecular architectures.[1] This strained ring system is more stable and easier to handle than its three-membered aziridine counterparts, yet it retains a significant potential for strain-release driven reactions.[1] The presence of a ketone functionality at the 3-position, electronically influenced by the nitrogen atom and the carbamate group, provides a key handle for a diverse array of chemical transformations. This guide offers an in-depth exploration of the reactivity profile of this compound, with a focus on the underlying mechanisms and practical synthetic applications for researchers, scientists, and drug development professionals. While many literature examples utilize the tert-butyl (Boc) analog, the reactivity of the ethyl ester is analogous, and this guide will draw upon both to provide a comprehensive overview. The significance of this scaffold is underscored by its incorporation into important pharmaceuticals, such as Baricitinib, a Janus kinase (JAK) inhibitor.[2]

I. Reactions at the Carbonyl Center: A Hub of Synthetic Utility

The electrophilic carbonyl carbon at the C3 position is the primary site for a variety of nucleophilic addition and related reactions. These transformations allow for the introduction of diverse functional groups and the elaboration of the azetidine core.

Reduction to 3-Hydroxyazetidines

The reduction of the ketone to a secondary alcohol is a fundamental transformation, providing access to 3-hydroxyazetidine derivatives which are themselves valuable synthetic intermediates.

Mechanism: The reduction typically proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by a protic solvent or during aqueous workup yields the final alcohol product.

Experimental Protocol: Reduction of N-Boc-3-azetidinone with Sodium Borohydride

To a solution of tert-butyl 3-oxoazetidine-1-carboxylate in a suitable alcoholic solvent such as methanol or ethanol at 0 °C, sodium borohydride (NaBH₄) is added portion-wise.The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).Upon completion, the reaction is quenched by the addition of water or a weak acid, and the product is extracted with an organic solvent.The combined organic layers are dried and concentrated to afford the desired tert-butyl 3-hydroxyazetidine-1-carboxylate.

Field Insights: Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones.[3] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but are less selective and require anhydrous conditions. The choice of reducing agent can be critical when other reducible functional groups are present in the molecule. For instance, NaBH₄ will typically not reduce the ethyl ester functionality, allowing for selective reduction of the ketone.[4]

| Reagent | Typical Conditions | Selectivity |

| NaBH₄ | Methanol or Ethanol, 0 °C to RT | High for ketones over esters |

| LiAlH₄ | Anhydrous THF or Et₂O, 0 °C to RT | Low; reduces ketones and esters |

Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Reactions

The conversion of the carbonyl group into a carbon-carbon double bond is a powerful tool for carbon skeleton extension. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the premier methods for achieving this transformation.

Mechanism: Both reactions involve the initial nucleophilic addition of a phosphorus-stabilized carbanion (an ylide in the Wittig reaction or a phosphonate carbanion in the HWE reaction) to the carbonyl carbon.[5] This is followed by the formation of a four-membered oxaphosphetane intermediate. The thermodynamic driving force of the reaction is the collapse of this intermediate to form a very stable phosphorus-oxygen double bond in triphenylphosphine oxide (for the Wittig reaction) or a phosphate ester (for the HWE reaction), along with the desired alkene.[5][6] Stabilized ylides and phosphonates, such as those with an adjacent ester group, generally favor the formation of the (E)-alkene.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction of N-Boc-3-azetidinone [7]

To a suspension of sodium hydride (60% dispersion in mineral oil) in dry tetrahydrofuran (THF) at 0 °C, methyl 2-(dimethoxyphosphoryl)acetate is added dropwise.After stirring for 30 minutes, a solution of 1-Boc-3-azetidinone in dry THF is added.The resulting mixture is stirred for 1 hour.The reaction is then quenched by the addition of water.The product, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.Purification can be achieved by vacuum distillation to yield the product as a colorless oil with a reported yield of 72%.[7]

Causality in Experimental Choices: The use of a strong base like sodium hydride is necessary to deprotonate the phosphonate ester, generating the nucleophilic carbanion. The reaction is typically run at low temperatures to control the reactivity and minimize side reactions. The product of this reaction, an α,β-unsaturated ester, is a versatile intermediate for further functionalization, such as Michael additions.

Reductive Amination: A Gateway to 3-Aminoazetidines

Reductive amination provides a direct and efficient route to 3-aminoazetidine derivatives, which are highly sought-after motifs in medicinal chemistry. This reaction involves the in-situ formation of an iminium ion intermediate, which is then reduced to the corresponding amine.

Mechanism: The reaction commences with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon, forming a hemiaminal intermediate. The hemiaminal then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A mild reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the amine product.

Experimental Protocol: Reductive Amination of N-Boc-3-azetidinone [8]

To a mixture of the aldehyde or ketone (1 mmol), the amine (1.2 mmol), and a catalytic amount of a solid acid catalyst like B(OSO₃H)₃/SiO₂ in acetonitrile, sodium borohydride (2 mmol) is added.The reaction mixture is stirred at room temperature for a short period (e.g., 10-20 minutes).Upon completion, the reaction is worked up by adding ethyl acetate, filtering the catalyst, and washing the organic layer with water and brine.The pure amine product is obtained after drying and removal of the solvent.

Self-Validating System: The success of this one-pot procedure hinges on the use of a reducing agent that is selective for the iminium ion over the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are classic reagents for this purpose because their reactivity is enhanced under the slightly acidic conditions that favor iminium ion formation. The use of NaBH₄ with an acid catalyst provides a more environmentally friendly and less toxic alternative.[8]

II. Reactivity of the Strained Ring: Strain-Release Pathways

The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles. This reactivity can be harnessed to generate valuable acyclic compounds containing a 1,3-amino alcohol or related motifs.

Acid-Mediated Ring-Opening

In the presence of Brønsted or Lewis acids, the azetidine nitrogen can be protonated or coordinated, which activates the ring towards nucleophilic attack. This activation facilitates the cleavage of one of the C-N bonds.

Mechanism: The reaction is initiated by the activation of the azetidine nitrogen by a Lewis or Brønsted acid. This increases the electrophilicity of the ring carbons. A nucleophile can then attack one of the ring carbons (typically the less sterically hindered one), leading to the opening of the four-membered ring. For 3-substituted azetidines, the regioselectivity of the attack will depend on the nature of the substituent and the reaction conditions. For instance, the ring-opening of chiral azetidines with alcohols in the presence of copper(II) triflate has been shown to produce γ-amino ethers.[9]

Caption: General mechanism of acid-catalyzed ring-opening.

Field Insights: The propensity for ring-opening is a double-edged sword. While it can be a powerful synthetic tool, it can also lead to undesired decomposition, especially under acidic conditions. An intramolecular ring-opening decomposition has been observed for certain N-substituted azetidines where a pendant amide group acts as the nucleophile.[10] Careful consideration of pH and the presence of potential nucleophiles is therefore crucial when working with these compounds.

III. Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR:

-

A triplet and a quartet in the upfield region corresponding to the ethyl group of the carbamate (CH₃ at ~1.3 ppm, CH₂ at ~4.2 ppm).

-

A singlet or a multiplet for the two equivalent methylene groups of the azetidine ring, likely in the range of 4.5-4.8 ppm. The equivalence and multiplicity will depend on the solvent and temperature. For the analogous N-Boc derivative, this signal appears as a singlet at 4.65 ppm in CDCl₃.[2]

-

-

¹³C NMR:

-

A signal for the ketone carbonyl carbon, expected to be significantly downfield (>200 ppm).

-

A signal for the carbamate carbonyl carbon around 156 ppm.

-

Signals for the azetidine ring methylene carbons in the range of 65-75 ppm.

-

Signals for the ethyl group carbons (~14 ppm for CH₃ and ~62 ppm for CH₂).

-

-

IR Spectroscopy:

-

A strong absorption band for the ketone C=O stretch, typically around 1780-1750 cm⁻¹. The high frequency is characteristic of a four-membered ring ketone.

-

Another strong absorption for the carbamate C=O stretch, expected around 1710-1690 cm⁻¹.[11]

-

C-N and C-O stretching vibrations in the fingerprint region.

-

IV. Conclusion

This compound is a building block of significant synthetic potential, primarily due to the dual reactivity conferred by its strained four-membered ring and the versatile ketone functionality. Its ability to undergo a wide range of transformations, including reductions, olefinations, reductive aminations, and ring-opening reactions, makes it a valuable precursor for the synthesis of complex nitrogen-containing molecules. A thorough understanding of its reactivity profile and the mechanisms governing its transformations, as outlined in this guide, is crucial for leveraging its full potential in research and development, particularly in the pursuit of novel therapeutics. The insights provided herein aim to empower scientists to make informed decisions in the design and execution of synthetic routes involving this important heterocyclic synthon.

References

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI, 2023. [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH, 2019. [Link]

- WO2000063168A1 - Synthesis of azetidine derivatives.

-

ethyl 3-azido-3-ethyl-1-azetidinecarboxylate - C8H14N4O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis, 2025. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing, 2017. [Link]

-

Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate, 2010. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry, 2018. [Link]

-

Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Chemistry Portal, 2005. [Link]

-

Why some esters can be reduced by sodium borohydride? ResearchGate, 2017. [Link]

-

Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Wiley Online Library, 2022. [Link]

-

Wittig Reaction. Organic Chemistry Portal, N.D. [Link]

-

Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals, 2024. [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH, 2021. [Link]

-

Synthesis of an Alkene via the Wittig Reaction. University of Missouri-St. Louis, N.D. [Link]

-

-

The Wittig Reaction. University of Pittsburgh, N.D. [Link]

-

-

Identifying the Presence of Particular Groups. Chemistry LibreTexts, 2023. [Link]

-

One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile. SciSpace, N.D. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online, 2018. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI, 2023. [Link]

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

The Architectural Blueprint of a JAK Inhibitor: A Technical Guide to the Key Intermediates in Baricitinib Synthesis

Introduction: Deconstructing Baricitinib for Targeted Synthesis

Baricitinib, marketed under the brand name Olumiant®, is a potent and selective inhibitor of Janus kinase (JAK) isoforms JAK1 and JAK2.[1][] This oral medication has emerged as a significant therapeutic agent in the management of autoimmune disorders, most notably rheumatoid arthritis.[1][3] Its mechanism of action involves the modulation of the inflammatory cascade by interfering with the signaling of various pro-inflammatory cytokines.[] The intricate molecular architecture of Baricitinib, featuring a pyrrolo[2,3-d]pyrimidine core linked to a sulfonylated azetidine moiety via a pyrazole linker, necessitates a sophisticated and convergent synthetic strategy. Understanding the preparation of its key intermediates is paramount for researchers, scientists, and drug development professionals aiming to innovate within this therapeutic class.

This guide provides an in-depth technical exploration of the pivotal intermediates in Baricitinib's synthesis, elucidating the causal logic behind the chosen synthetic pathways and offering field-proven insights into their preparation.

The Convergent Synthesis Strategy: A Tale of Two Fragments

The industrial synthesis of Baricitinib is a prime example of a convergent strategy, where the molecule is assembled from two primary, pre-synthesized fragments. This approach enhances overall efficiency and yield by allowing for the independent optimization of each fragment's synthesis. The two cornerstone intermediates are:

-

The Pyrrolo[2,3-d]pyrimidine Core: The heterocyclic heart of Baricitinib, often functionalized with a leaving group for subsequent coupling.

-

The Azetidine Side-Chain: A functionalized four-membered ring that is crucial for the molecule's binding affinity and pharmacokinetic profile.

The following sections will delve into the synthesis of these key fragments and their eventual union to form the final active pharmaceutical ingredient (API).

Diagram: Convergent Synthesis of Baricitinib

Caption: A high-level overview of the convergent synthetic route to Baricitinib.

Part 1: Synthesis of the Azetidine Side-Chain

The azetidine moiety, specifically 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile , is a critical building block.[4] Its synthesis is a multi-step process that requires careful control of protecting groups and reaction conditions.

Key Intermediate 1: tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

The journey to the functionalized azetidine side-chain often begins with the commercially available 1-Boc-3-azetidinone. The introduction of the cyanomethylene group is typically achieved via a Horner-Wadsworth-Emmons reaction. This olefination reaction is favored for its high stereoselectivity and the ease of removal of the phosphate byproduct.

Experimental Protocol: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

-

Reagents and Materials:

-

1-Boc-3-azetidinone

-

Diethyl cyanomethylphosphonate

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

A solution of diethyl cyanomethylphosphonate in anhydrous THF is cooled to 0°C in an inert atmosphere.

-

Sodium hydride is added portion-wise, and the mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate anion.

-

A solution of 1-Boc-3-azetidinone in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate as a pure compound.[5]

-

Key Intermediate 2: 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

With the cyanomethylene group in place, the next steps involve the deprotection of the Boc group and the subsequent sulfonylation of the azetidine nitrogen.

Experimental Protocol: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

-

Deprotection of the Boc Group:

-

tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

A strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the mixture is stirred at room temperature.[3]

-

The reaction progress is monitored until the starting material is fully consumed.

-

The solvent and excess acid are removed under reduced pressure to yield the deprotected azetidine salt.

-

-

Sulfonylation:

-

The deprotected azetidine salt is dissolved in a solvent like DCM or THF, and a base (e.g., triethylamine or diisopropylethylamine) is added to neutralize the salt.

-

The mixture is cooled to 0°C, and ethanesulfonyl chloride is added dropwise.[6]

-

The reaction is stirred at room temperature until completion.

-

The reaction mixture is washed with water and brine, and the organic layer is dried and concentrated.

-

The resulting crude product, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile , can be purified by crystallization or column chromatography to achieve a purity of >98.0%.[4]

-

Part 2: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is the second major component of Baricitinib. A common and versatile starting material for this fragment is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .[7]

Protecting Group Strategy: The Role of SEM-Cl

To prevent unwanted side reactions at the pyrrole nitrogen during subsequent coupling steps, a protecting group is often installed. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a frequent choice due to its stability under various reaction conditions and its selective removal under specific deprotection protocols.[8][9]

Experimental Protocol: Synthesis of 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

-

Reagents and Materials:

-

4-chloro-7H-pyrrolo[2,3-d]pyrimidine

-

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

-

Sodium hydride (NaH)

-

Anhydrous dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous DMF at 0°C, sodium hydride is added portion-wise.

-

The mixture is stirred for a short period to allow for the formation of the anion.

-

SEM-Cl is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified to yield the SEM-protected core.[8]

-

Part 3: The Union of Fragments and Final Elaboration

The final stages of Baricitinib synthesis involve coupling the two key intermediates and subsequent deprotection. A common strategy involves a Michael addition of a pyrazole derivative to the activated azetidine intermediate, followed by a Suzuki coupling with the pyrrolopyrimidine core.

Key Intermediate 3: The Pyrazole-Linked Pyrrolopyrimidine